molecular formula C₂₀H₂₅FN₃O₉P B560561 Sofosbuvir impurity N CAS No. 1394157-34-6

Sofosbuvir impurity N

Cat. No. B560561
M. Wt: 501.4
InChI Key: SASYBZIIPQSWBV-ZWXZMKCMSA-N
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Description

Sofosbuvir impurity N is a diastereomer and impurity of Sofosbuvir . Sofosbuvir is an approved anti-HCV drug and demonstrates potent anti-hepatitis C virus activity .


Synthesis Analysis

The synthesis of Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The synthetic approaches to Sofosbuvir and its close analogues have been analyzed in-depth .

Scientific Research Applications

Development and Validation of Analytical Methods

  • RP HPLC Method for Estimation of Sofosbuvir and Related Impurity

    Ganji et al. (2021) developed a Reverse Phase High-Performance Liquid Chromatography (RP HPLC) method for the estimation of Sofosbuvir and its impurities in bulk and pharmaceutical forms. This method is significant for quality control in pharmaceutical manufacturing (Ganji, Dhulipala, & Nemala, 2021).

  • Qualitative and Quantitative Analysis of Sofosbuvir in Tablets

    Contreras et al. (2017) employed RP-UHPLC-DAD-MS for analyzing Sofosbuvir in film-coated tablets. This method ensures quality and detects potential degradants in pharmaceuticals (Contreras, Morales-Soto, Segura‐Carretero, & Valverde, 2017).

  • Degradation Products and Toxicity Prediction

    Swain et al. (2016) focused on the degradation behavior of Sofosbuvir under various conditions, employing LC-ESI-QTOF-MS/MS for characterizing degradation products. This study also included in silico toxicity prediction, important for understanding potential health impacts of impurities (Swain, Samanthula, Bhagat, Bharatam, Akula, & Sinha, 2016).

  • Analytical Method for Sofosbuvir and Velpatasvir Tablets

    Bhatt (2022) developed an RP-HPLC method for determining Sofosbuvir and Velpatasvir in tablets, emphasizing the importance of accurate and precise methods for pharmaceutical analysis (Bhatt, 2022).

Characterization and Interaction Studies

  • Interaction with Human Serum Albumin

    Yang et al. (2016) investigated the interaction between Sofosbuvir and human serum albumin (HSA) using various spectroscopic and molecular docking methods. This research is vital for understanding the pharmacokinetics and dynamics of Sofosbuvir (Yang, Huang, Wu, Yan, He, & Li, 2016).

  • Electrochemical Determination of Sofosbuvir

    Mahmoud et al. (2019) developed a molecularly imprinted polymer for the voltammetric determination of Sofosbuvir, demonstrating a novel approach for drug detection and analysis (Mahmoud, El-wekil, Mahnashi, Ali, & Alkahtani, 2019).

  • Species Differences in Liver Accumulation and Metabolism

    Wang et al. (2020) examined the differences in liver accumulation and metabolism of Sofosbuvir across various species, providing insight into species-specific pharmacokinetics and pharmacodynamics (Wang, Babusis, Park, Niu, Kim, Zhao, Lu, Ma, Muench, Sperger, Ray, & Murakami, 2020).

properties

IUPAC Name

methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASYBZIIPQSWBV-ZWXZMKCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 67440929

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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